2-(Bromomethyl)-1,3-dichloro-4-methylbenzene

Catalog No.
S12810977
CAS No.
M.F
C8H7BrCl2
M. Wt
253.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1,3-dichloro-4-methylbenzene

Product Name

2-(Bromomethyl)-1,3-dichloro-4-methylbenzene

IUPAC Name

2-(bromomethyl)-1,3-dichloro-4-methylbenzene

Molecular Formula

C8H7BrCl2

Molecular Weight

253.95 g/mol

InChI

InChI=1S/C8H7BrCl2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3

InChI Key

CITVEJHFHCXDGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CBr)Cl

2-(Bromomethyl)-1,3-dichloro-4-methylbenzene is an organic compound characterized by its molecular formula C8H8BrCl2. This compound features a benzene ring substituted at the second position with a bromomethyl group, at the first position with a chlorine atom, and at the fourth position with a methyl group. The presence of both bromine and chlorine substituents contributes to its unique chemical reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis .

  • Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Oxidation Reactions: The compound can undergo oxidation, for example, using potassium permanganate to yield carboxylic acids.
  • Reduction Reactions: The bromomethyl group can be reduced using lithium aluminum hydride, resulting in the corresponding methyl derivative.

Mechanism of Action

  • Target of Action: The compound can react with nucleophilic sites in biological molecules.
  • Pharmacokinetics: Its small size and lipophilic nature suggest that it may be absorbed and distributed within biological systems effectively.

The synthesis of 2-(Bromomethyl)-1,3-dichloro-4-methylbenzene can be achieved through several methods:

  • Bromination of 2-Methyl-1,3-dichlorobenzene: This method involves reacting 2-methyl-1-chloro-4-methylbenzene with bromine in the presence of a catalyst like iron (III) bromide. Controlled conditions are essential for selective bromination at the desired position .
  • Industrial Production: For large-scale production, similar bromination reactions are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

2-(Bromomethyl)-1,3-dichloro-4-methylbenzene has applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Organic Synthesis: The compound is useful in synthetic organic chemistry for creating more complex molecules through various reactions .

While specific interaction studies on 2-(Bromomethyl)-1,3-dichloro-4-methylbenzene are scarce, its reactivity suggests potential interactions with nucleophiles in biological systems. Such interactions could lead to modifications of proteins or nucleic acids, thereby influencing biochemical pathways. Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 2-(Bromomethyl)-1,3-dichloro-4-methylbenzene. Here are some notable examples:

Compound NameFormulaUnique Features
Benzene, 2-(bromomethyl)-1-chloroC8H8BrClLacks methyl group; different steric effects
Benzene, 2-(bromomethyl)-4-methylC8H8BrClLacks chlorine atom; altered reactivity
Benzene, 1-chloro-4-methylC7H6ClLacks bromomethyl group; less reactive
1,3-Dichloro-4-methylbenzeneC8H7Cl2Similar dichlorination but lacks bromomethyl group

Uniqueness

The uniqueness of 2-(Bromomethyl)-1,3-dichloro-4-methylbenzene lies in its combination of both bromine and chlorine substituents on the benzene ring. This dual substitution significantly influences its reactivity compared to similar compounds that possess only one halogen substituent. The presence of both groups enhances its potential applications in organic synthesis and pharmaceuticals due to increased electrophilicity and reactivity towards nucleophiles .

XLogP3

4.1

Exact Mass

251.91082 g/mol

Monoisotopic Mass

251.91082 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types